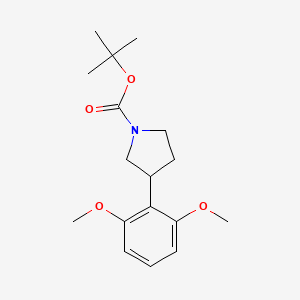
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . It is a pyrrolidine derivative, where the pyrrolidine ring is substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dimethoxyphenyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
The synthesis of 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 2,6-Dimethoxyphenyl Group: This step often involves a coupling reaction, such as the Suzuki–Miyaura coupling, where a boronic acid derivative of 2,6-dimethoxyphenyl is reacted with a halogenated pyrrolidine.
Protection with Boc Group:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and 2,6-dimethoxyphenyl group. These interactions can modulate biological pathways and lead to specific effects, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine: Similar in structure but with different substitution patterns on the phenyl ring.
1-Boc-3-(aminomethyl)pyrrolidine: Contains an aminomethyl group instead of the 2,6-dimethoxyphenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.
Biological Activity
1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine is a pyrrolidine derivative notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and a 2,6-dimethoxyphenyl substituent, which are crucial for its interaction with various biological targets. The structural characteristics of pyrrolidine derivatives have made them significant in medicinal chemistry, particularly in drug discovery.
Structural Characteristics
The molecular formula of this compound is C${15}$H${19}$N${1}$O${3}$ with a molecular weight of approximately 277.33 g/mol. The presence of the pyrrolidine ring and the specific substitution on the phenyl group contribute to its unique biological properties.
This compound is believed to exert its biological effects through several mechanisms:
- Receptor Interaction : The compound can interact with various receptors and enzymes, influencing biological pathways.
- Enzymatic Modulation : It may act as an inhibitor or modulator of specific enzymes involved in critical metabolic processes.
- Cellular Effects : Studies suggest that it can affect cell proliferation and apoptosis, making it a candidate for anticancer research.
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
| Compound Name | Biological Activity | IC$_{50}$ Value (µM) | Target |
|---|---|---|---|
| This compound | Cytotoxicity against cancer cells | 10 | MDA-MB-231 (breast cancer) |
| 1-Boc-3-(aminomethyl)pyrrolidine | Enzyme inhibition | 15 | nSMase2 |
| 1-Boc-3-(hydroxymethyl)pyrrolidine | Moderate cytotoxicity | 25 | HCT116 (colon cancer) |
Study on Anticancer Activity
A study evaluated the efficacy of this compound against MDA-MB-231 breast cancer cells. The compound demonstrated an IC$_{50}$ value of 10 µM, indicating significant cytotoxicity. Flow cytometry analysis revealed that treatment led to increased apoptosis rates in treated cells compared to controls.
Inhibition of Sphingomyelinase
In another study focusing on sphingomyelinase inhibitors, derivatives similar to this compound were found to significantly inhibit neutral sphingomyelinase 2 (nSMase2), with IC$_{50}$ values around 15 µM. This inhibition is relevant for neurodegenerative diseases such as Alzheimer's disease, where modulation of sphingolipid metabolism is crucial.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 3-(2,6-dimethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-10-9-12(11-18)15-13(20-4)7-6-8-14(15)21-5/h6-8,12H,9-11H2,1-5H3 |
InChI Key |
KCBPHVFXSNKSBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















